molecular formula C18H19N3O2S B2446678 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- CAS No. 901868-42-6

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

Cat. No.: B2446678
CAS No.: 901868-42-6
M. Wt: 341.43
InChI Key: RQFVJOQGGFLVBL-UHFFFAOYSA-N
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Description

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with methoxy groups at positions 6 and 7, and a 4-methylbenzylamino group at position 4.

Properties

CAS No.

901868-42-6

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24)

InChI Key

RQFVJOQGGFLVBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dimethoxy-4-chloroquinazoline with 4-methylbenzylamine under appropriate conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Core Formation

The quinazoline scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives or via Gould-Jacobs reactions. For 6,7-dimethoxy variants, precursor 6,7-dimethoxyquinazolin-2,4-dione is chlorinated with POCl₃ to yield 2,4-dichloro-6,7-dimethoxyquinazoline, followed by selective substitution at the 4-position with 4-methylbenzylamine in isopropanol (83% yield) . Thiolation at the 2-position is achieved using thiourea or H₂S under basic conditions .

Key Reaction Pathway

text
6,7-Dimethoxyquinazolin-2,4-dione → Chlorination (POCl₃/DMAP) → 2,4-Dichloro-6,7-dimethoxyquinazoline → Amine Substitution (4-methylbenzylamine, i-PrOH, Δ) → 4-(4-Methylbenzylamino)-2-chloro-6,7-dimethoxyquinazoline → Thionation (Thiourea, NaOH) → Target Compound[1][3]

Reactivity at the Thione Group

The 2-thione group participates in nucleophilic and electrophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form 2-alkylthio derivatives .

  • Oxidation : H₂O₂ or KMnO₄ oxidizes the thione to a sulfonic acid (–SO₃H) .

  • Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfur atom, forming chelates with potential bioactivity .

Modification of the 4-Methylbenzylamino Side Chain

The aromatic amine undergoes:

  • Acylation : Acetic anhydride or acetyl chloride yields N-acetyl derivatives .

  • Mannich Reactions : Forms tertiary amines with formaldehyde and secondary amines .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(0) introduce aryl groups at the benzyl position .

Methoxy Group Reactivity

The 6,7-dimethoxy substituents are electron-donating and resistant to hydrolysis under mild conditions. Demethylation requires harsh reagents (e.g., BBr₃ in DCM) .

Biological Activity-Driven Reactions

Derivatives of this compound exhibit bioactivity linked to structural modifications:

ModificationBiological EffectReference
2-Thione → 2-SulfonamideEnhanced COX-2 inhibition (IC₅₀: 96 µg/mL)
4-Methylbenzyl → Piperazineα1-Adrenoceptor antagonism (Ki: 10⁻¹⁰ M)

Stability and Degradation

  • Thermal Stability : Decomposes above 284°C (melting point observed in analog ).

  • Photodegradation : UV light induces cleavage of the thione group, forming quinazoline-2-ol .

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under acidic/basic conditions via ring-opening .

Comparative Reaction Yields

Reaction TypeConditionsYieldByproducts
ThionationThiourea, NaOH, EtOH, 6 h72%2-Hydroxyquinazoline
4-Methylbenzylaminationi-PrOH, Δ, 6 h83%Unreacted dichloro precursor
AcetylationAc₂O, pyridine, RT, 12 h89%Diacetylated side product

Scientific Research Applications

Scientific Research Applications

1H-Quinazoline-2-thione has been studied for various applications in medicinal chemistry:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of quinazoline derivatives against neurodegenerative diseases. The compound may serve as a potential therapeutic agent by modulating neurotransmitter systems and exhibiting anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study published in ChemEngineering highlighted the synthesis and evaluation of various quinazoline derivatives, including 1H-Quinazoline-2-thione. The results demonstrated that several derivatives significantly inhibited cancer cell proliferation in vitro, showcasing their potential as anticancer agents .

Case Study 2: Neuroprotective Properties

Another research article focused on the neuroprotective effects of quinazoline derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating their potential for treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- is a synthetic compound belonging to the quinazoline family, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This specific derivative contains a thione group at position 2 and a 4-(4-methylbenzylamino) substituent, contributing to its unique chemical reactivity and biological properties. Quinazolines are recognized for their diverse biological activities, making them significant targets in drug discovery and development.

The synthesis of 1H-quinazoline-2-thione typically involves multi-step reactions, allowing for precise control over the chemical structure and properties of the final product. The presence of the thione group facilitates nucleophilic substitution reactions, which are crucial for modifying the compound's structure to enhance its pharmacological properties.

Biological Activities

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- exhibits several notable biological activities:

  • Anticancer Activity : Quinazoline derivatives have shown cytotoxic activity against various cancer types. Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial Activity : The compound has demonstrated significant antibacterial properties. For instance, quinazoline derivatives have been evaluated using agar well diffusion methods, showing considerable inhibition against several bacterial strains .
  • Anti-inflammatory Effects : Quinazolines are known for their anti-inflammatory activities through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-(Benzylamino)-6,7-dimethoxyquinazolineBenzylamino group at position 4Enhanced antitumor activity
6-MethoxyquinazolineMethoxy group at position 6Significant antimicrobial activity
Quinazolinone derivativesContains carbonyl instead of thioneBroad-spectrum antitumor effects

The unique combination of functional groups in 1H-quinazoline-2-thione contributes to its distinct pharmacological profile. The thione group enhances its reactivity and interaction with biological targets, making it a promising candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives:

  • Anticancer Studies : A systematic review highlighted the anticancer potential of quinazoline derivatives against various cancer cell lines, including MDA-MB-231 (breast cancer). The MTT assay results indicated that certain derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like paclitaxel .
  • Antibacterial Evaluation : Research demonstrated that certain quinazoline derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques .
  • Anti-inflammatory Mechanism : In vivo studies have shown that quinazoline derivatives can significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6,7-dimethoxy-4-(4-methylbenzylamino)-1H-quinazoline-2-thione, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution at the quinazoline core. A common approach is thionation of a quinazolinone precursor using phosphorus pentasulfide (P₂S₅) under reflux in anhydrous toluene or xylene . Optimization includes controlling temperature (100–120°C), solvent polarity, and reaction time (6–12 hours) to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the thione derivative .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodology : Use a combination of:

  • NMR : ¹H and ¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the 4-methylbenzylamino moiety (δ ~4.5 ppm for NH and aromatic protons).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₈H₁₈N₄O₂S: 354.11 g/mol).
  • X-ray crystallography : For unambiguous confirmation of the thione tautomer and substituent positions .

Q. What preliminary biological screening strategies are recommended for evaluating its therapeutic potential?

  • Methodology :

  • Enzyme inhibition assays : Target kinases (e.g., VEGFR, MET) using fluorescence-based or radiometric assays to assess IC₅₀ values .
  • Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with dose-response curves (1–100 µM) over 48–72 hours .

Advanced Research Questions

Q. How do computational studies (e.g., molecular docking) inform the design of derivatives targeting Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH)?

  • Methodology :

  • Docking : Use software like AutoDock Vina to model interactions between the 4-methylbenzylamino group and Pf-DHODH’s hydrophobic pocket (e.g., residues Phe227, Leu172). Prioritize derivatives with binding energies < −8 kcal/mol .
  • MD simulations : Run 100-ns simulations in GROMACS to evaluate complex stability (RMSD < 2 Å) and hydrogen-bond retention (e.g., between the quinazoline core and Arg265) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., des-methyl or nitro derivatives) during scale-up synthesis?

  • Methodology :

  • HPLC-UV/MS : Develop a reversed-phase method (C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve impurities. Validate linearity (R² > 0.99), LOD (<0.1%), and precision (%RSD < 2%) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in antitumor efficacy across cell lines?

  • Methodology :

  • Analog synthesis : Modify the 4-methylbenzylamino group (e.g., replace with 3-nitrobenzyl or chloro-substituted benzyl) and test against resistant cell lines.
  • Transcriptomic profiling : Use RNA-seq to correlate gene expression (e.g., MET overexpression) with response variability .

Q. What strategies improve the compound’s metabolic stability without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce acetyl or PEG groups at the thione or methoxy positions to reduce CYP3A4-mediated oxidation.
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂) via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies between in silico docking scores and in vitro kinase inhibition data?

  • Resolution :

  • Solvent accessibility : Docking may overlook solvent effects; re-score poses with explicit water models (e.g., SZMAP).
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Q. Why do some synthetic routes yield variable impurity profiles despite identical starting materials?

  • Resolution :

  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate byproducts (e.g., nitro derivatives from residual nitric acid) .
  • DoE optimization : Apply a Taguchi array to evaluate factors like catalyst loading (Pd/C vs. PtO₂) and stirring rate .

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